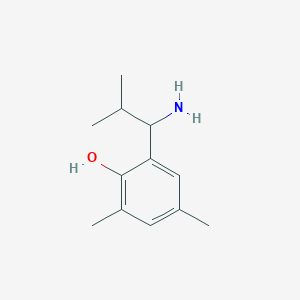
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is an organic compound with a complex structure that includes both amino and phenol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol typically involves the reaction of isobutene, chlorine, and methyl cyanide in specific weight ratios to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce 2-amino-2-methyl-1-propanol .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves fewer steps, lower costs, and higher product purity, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenols.
Applications De Recherche Scientifique
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Acts as a biological buffer and is involved in enzyme reactions.
Mécanisme D'action
The mechanism of action of 2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can act as a buffer, stabilizing pH levels in biological systems. It also interacts with enzymes, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar buffering properties.
Aminomethyl propanol: Another similar compound used in cosmetics and pharmaceuticals.
Uniqueness
2-(1-Amino-2-methylpropyl)-4,6-dimethylphenol is unique due to its specific structure, which combines both amino and phenol functional groups. This combination allows it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
2-(1-amino-2-methylpropyl)-4,6-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-7(2)11(13)10-6-8(3)5-9(4)12(10)14/h5-7,11,14H,13H2,1-4H3 |
Clé InChI |
OWYJMIAEWAIKRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C(C(C)C)N)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methoxy-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272950.png)
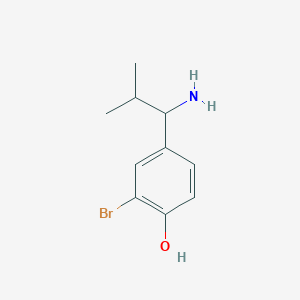
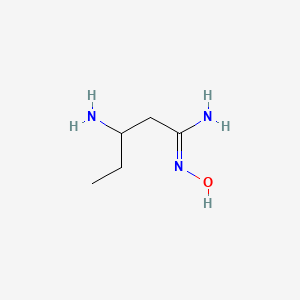
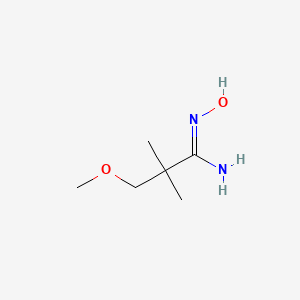
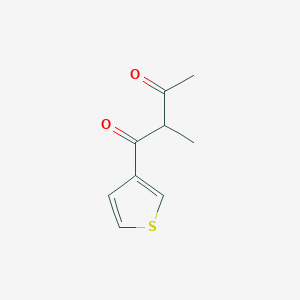
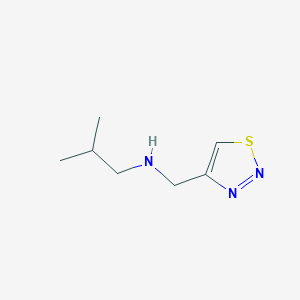
![5-[(2-Cyclopropylethyl)amino]pyridine-2-carbonitrile](/img/structure/B15272991.png)
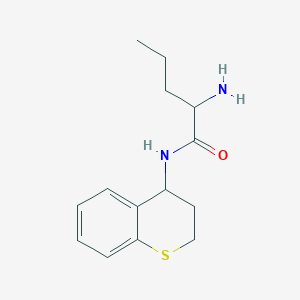
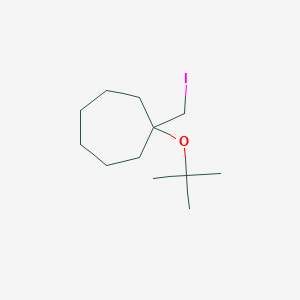
![Diethyl({2-[(3-methylcyclopentyl)amino]ethyl})amine](/img/structure/B15273007.png)
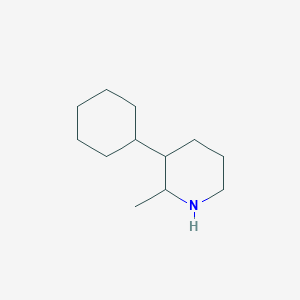
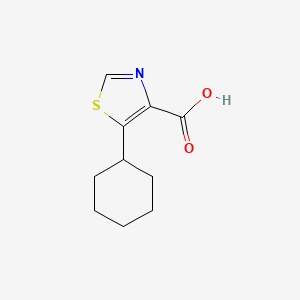
![4-Methyl-2-[(propylamino)methyl]phenol](/img/structure/B15273038.png)

